molecular formula C7H7FOS B1334152 3-Fluoro-4-methoxythiophenol CAS No. 89818-27-9

3-Fluoro-4-methoxythiophenol

Cat. No.: B1334152
CAS No.: 89818-27-9
M. Wt: 158.2 g/mol
InChI Key: DBEUVLFLTXYXJF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxythiophenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of thiophenol, where the phenyl ring is substituted with a fluorine atom at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxythiophenol typically involves the introduction of the fluorine and methoxy substituents onto the thiophenol ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor is reacted with a methoxy-substituted thiophenol under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The compound is then purified using techniques such as distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the desired substitution.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Fluoro-4-methoxythiophenol is used as a building block in organic synthesis. Its unique substituents make it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxythiophenol depends on its specific application. In general, the compound can interact with various molecular targets through its thiol group, which can form covalent bonds with proteins and other biomolecules. The fluorine and methoxy substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Methoxythiophenol: Lacks the fluorine substituent, resulting in different reactivity and properties.

    3-Fluorothiophenol: Lacks the methoxy group, affecting its chemical behavior and applications.

    4-Fluorothiophenol: Has the fluorine substituent at a different position, leading to variations in reactivity.

Uniqueness: 3-Fluoro-4-methoxythiophenol is unique due to the presence of both fluorine and methoxy groups on the thiophenol ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEUVLFLTXYXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374597
Record name 3-Fluoro-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89818-27-9
Record name 3-Fluoro-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89818-27-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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